molecular formula C17H13NO3 B3190408 Graveolinine CAS No. 4179-37-7

Graveolinine

Cat. No. B3190408
CAS RN: 4179-37-7
M. Wt: 279.29 g/mol
InChI Key: QGCORDIPOBZNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Graveolinine belongs to the class of organic compounds known as quinolines and derivatives . It is a compound containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . Graveolinine is one of the quinoline alkaloids found in Ruta graveolens, a plant that has been used worldwide due to its diverse medicinal properties .


Synthesis Analysis

The synthesis of Graveolinine involves a general nucleophilic aromatic substitution reaction that converts cationic trimethylaminated bipyridines into a series of functionalized bipyridines . A novel synthetic strategy for Graveolinine has been described, which involves the conversion of pure Graveolinine to Graveoline with DMF/MeI at 80°C for 4-5 hours .


Molecular Structure Analysis

Graveolinine has a molecular formula of C17H13NO3 . The molecular structure of Graveolinine is characterized by a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving Graveolinine are complex and diverse. The metabolism from plants is quite diverse with long and complicated chemical reactions . A general nucleophilic aromatic substitution reaction that converts cationic trimethylaminated bipyridines into a series of functionalized bipyridines has been reported .

Mechanism of Action

While the exact mechanism of action of Graveolinine is not fully understood, it is known that Ruta graveolens, which contains Graveolinine, has various pharmacological activities including contraceptive, anti-inflammatory, antimicrobial, antipyretic, antioxidant, analgesic, antihyperglycemic, free radical scavenging, hypotensive, antiviral, and antiplasmodial effects . Graveolinine has also been tested for anti-angiogenic activity .

Safety and Hazards

There are a few clinical case reports of poisoning in humans with the use of Ruta graveolens, which contains Graveolinine. It may damage important organs of the body when taken in high dosage .

Future Directions

Regarding the improvement in production of secondary compounds from Ruta graveolens, there is still a gap in the knowledge about the biosynthetic pathway of various bioactive compounds. Future studies could focus on solving this problem in order to increase the production of bioactive compounds from R. graveolens .

properties

CAS RN

4179-37-7

Product Name

Graveolinine

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-methoxyquinoline

InChI

InChI=1S/C17H13NO3/c1-19-16-9-14(18-13-5-3-2-4-12(13)16)11-6-7-15-17(8-11)21-10-20-15/h2-9H,10H2,1H3

InChI Key

QGCORDIPOBZNKC-UHFFFAOYSA-N

SMILES

COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

melting_point

116-117°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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